molecular formula C5H9ClN4 B13555098 3-methyl-1H-pyrazole-1-carboximidamidehydrochloride

3-methyl-1H-pyrazole-1-carboximidamidehydrochloride

Cat. No.: B13555098
M. Wt: 160.60 g/mol
InChI Key: CVOIMBTUYYFLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazole-1-carboximidamidehydrochloride is an organic compound with the molecular formula C4H7ClN4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-1H-pyrazole-1-carboximidamidehydrochloride can be synthesized through several methods. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, which undergoes cyclization to form the desired product . Another method involves the reaction of imidazole with cyanamide under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazole-1-carboximidamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-methyl-1H-pyrazole-1-carboximidamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazole-1-carboximidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-1-carboximidamide: A similar compound with a different substitution pattern.

    3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with different functional groups.

Uniqueness

3-methyl-1H-pyrazole-1-carboximidamidehydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This gives it distinct chemical properties and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

3-methylpyrazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c1-4-2-3-9(8-4)5(6)7;/h2-3H,1H3,(H3,6,7);1H

InChI Key

CVOIMBTUYYFLNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.